(R)-beta-alanopine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-beta-alanopine is a chiral compound that plays a significant role in various biochemical processes. It is an amino acid derivative and is known for its involvement in the alanopine dehydrogenase reaction, which is crucial in anaerobic metabolism in marine invertebrates.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-beta-alanopine typically involves the reaction of beta-alanine with pyruvate in the presence of alanopine dehydrogenase. This enzyme-catalyzed reaction is stereospecific, producing the ®-enantiomer of beta-alanopine. The reaction conditions usually require a buffered aqueous solution at a pH optimal for the enzyme activity, typically around pH 7.5 to 8.5.
Industrial Production Methods
Industrial production of ®-beta-alanopine can be achieved through biotechnological methods involving the fermentation of genetically engineered microorganisms that express alanopine dehydrogenase. This method is advantageous due to its specificity and efficiency in producing the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
®-beta-alanopine undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to produce pyruvate and beta-alanine.
Reduction: It can be reduced back to its precursor compounds under certain conditions.
Substitution: It can participate in substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various reagents depending on the desired substitution, such as acyl chlorides for acylation reactions.
Major Products
The major products formed from these reactions include pyruvate, beta-alanine, and substituted derivatives of ®-beta-alanopine.
Scientific Research Applications
®-beta-alanopine has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It is studied for its role in anaerobic metabolism in marine organisms.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in conditions related to metabolic disorders.
Industry: It is used in the production of chiral catalysts and other fine chemicals.
Mechanism of Action
The mechanism of action of ®-beta-alanopine involves its role as a substrate for alanopine dehydrogenase. This enzyme catalyzes the reversible conversion of ®-beta-alanopine to pyruvate and beta-alanine, with the concomitant reduction of NAD+ to NADH. This reaction is part of the anaerobic metabolic pathway in marine invertebrates, allowing them to generate energy under low oxygen conditions.
Comparison with Similar Compounds
Similar Compounds
Lactate: Another key compound in anaerobic metabolism, but it is not chiral.
Alanine: A simple amino acid that is structurally similar but lacks the chiral center.
Beta-alanine: A precursor in the synthesis of ®-beta-alanopine.
Uniqueness
®-beta-alanopine is unique due to its chiral nature and specific role in the anaerobic metabolism of marine invertebrates. Unlike lactate, which is produced in many organisms, ®-beta-alanopine is more specialized and is primarily found in marine species.
Properties
CAS No. |
2254-38-8 |
---|---|
Molecular Formula |
C6H11NO4 |
Molecular Weight |
161.16 g/mol |
IUPAC Name |
(2R)-2-(2-carboxyethylamino)propanoic acid |
InChI |
InChI=1S/C6H11NO4/c1-4(6(10)11)7-3-2-5(8)9/h4,7H,2-3H2,1H3,(H,8,9)(H,10,11)/t4-/m1/s1 |
InChI Key |
OAWHMSFCLIYBHE-SCSAIBSYSA-N |
Isomeric SMILES |
C[C@H](C(=O)O)NCCC(=O)O |
Canonical SMILES |
CC(C(=O)O)NCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.